molecular formula C9H12N2O2 B6263099 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde CAS No. 2762830-45-3

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B6263099
CAS No.: 2762830-45-3
M. Wt: 180.2
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Description

5-(Oxan-4-yl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 3 and a tetrahydropyran (oxan-4-yl) substituent at position 5. The oxan-4-yl group introduces a cyclic ether moiety, which enhances hydrophilicity and may improve metabolic stability compared to aryl or halogenated substituents commonly found in similar compounds . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active pyrazole derivatives. Its structural uniqueness lies in the combination of a polar oxan-4-yl group and a reactive carbaldehyde, enabling diverse chemical modifications .

Properties

CAS No.

2762830-45-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a suitable pyrazole precursor with an oxan-4-yl derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxan-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(oxan-4-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Biological Activities Synthesis Method
This compound Oxan-4-yl (5), Carbaldehyde (3) C₉H₁₂N₂O₂ Cyclic ether, Aldehyde Potential kinase inhibition Likely Vilsmeier–Haack
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (5), Methyl (3), Phenyl (1) C₁₂H₁₁ClN₂O Chloro, Methyl, Aldehyde Antimicrobial, Anti-inflammatory Vilsmeier–Haack
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl (3), Phenyl (5) C₁₆H₁₃FN₂O Fluorophenyl, Aldehyde Structural studies Cyclocondensation
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy (5), Methyl (3) C₁₇H₁₄ClN₂O₂ Chlorophenoxy, Methyl, Aldehyde Pharmacological intermediate Nucleophilic substitution
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenoxy (5), Methyl (3) C₁₇H₁₄N₂O₂ Phenoxy, Methyl, Aldehyde Antimicrobial Phenol substitution

Key Differences and Implications

Substituent Effects on Reactivity :

  • The oxan-4-yl group in the target compound is electron-donating, altering the pyrazole ring's electron density compared to electron-withdrawing groups like chloro or fluorophenyl. This enhances nucleophilic attack at the carbaldehyde group, facilitating derivatization .
  • Chloro and methyl substituents in analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Biological Activity Profiles: Halogenated analogs (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit pronounced antimicrobial activity due to the chloro group's hydrophobic interactions with bacterial targets . The oxan-4-yl group may improve solubility and reduce toxicity, making the target compound suitable for central nervous system applications, as seen in cirtociclib, a kinase inhibitor containing a similar moiety .

Crystallographic studies (e.g., ) show that bulkier substituents like phenoxy or chlorophenyl reduce crystal symmetry, whereas the oxan-4-yl group may promote specific packing patterns due to its cyclic structure.

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